3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Overview
Description
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a methoxy group, a prop-2-ynyloxy group, and an aldehyde group attached to a benzene ring. It is commonly used in various chemical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
A related compound, 4-(prop-2-ynyloxy)benzaldehyde, has been shown to interact with neuropilin-1 (nrp1) , a molecule involved in immune signaling .
Mode of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate the actions of certain molecules in immune signaling
Biochemical Pathways
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may be involved in immune signaling pathways via its interaction with NRP1 .
Result of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate immune signaling .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect various biochemical pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter metabolic pathways by inhibiting key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. Furthermore, this compound can activate or inhibit signaling pathways by interacting with specific proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
The synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 24 hours . The reaction mixture is then poured into water and extracted with chloroform. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to obtain the desired product .
Chemical Reactions Analysis
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and prop-2-ynyloxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Comparison with Similar Compounds
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde can be compared with other similar compounds such as vanillin and 3,4-dihydroxybenzaldehyde. While vanillin contains a methoxy group and an aldehyde group, it lacks the prop-2-ynyloxy group, making this compound unique in its reactivity and applications . Similarly, 3,4-dihydroxybenzaldehyde contains two hydroxyl groups instead of the methoxy and prop-2-ynyloxy groups, leading to different chemical properties and uses .
Properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPALIWMCCRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389768 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-83-2 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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